

Jak-IN-26: A Technical Guide to Target Protein Binding

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Compound of Interest

Compound Name: *Jak-IN-26*

Cat. No.: *B12385350*

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Introduction

Jak-IN-26 is an orally active, potent inhibitor of the Janus kinase (JAK) signaling pathway. This technical guide provides an in-depth overview of its target protein binding, mechanism of action, and the experimental protocols used for its characterization. The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are crucial mediators of cytokine and growth factor signaling.[1] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, myeloproliferative neoplasms, and cancer, making JAK inhibitors a significant area of therapeutic research.[2][3] **Jak-IN-26** has been identified as an inhibitor of this pathway, demonstrating its potential in modulating immune and inflammatory responses.

Target Protein Binding and Selectivity

Comprehensive biochemical assays to determine the specific inhibitory activity of **Jak-IN-26** against each individual JAK family member (JAK1, JAK2, JAK3, and TYK2) are not publicly available in the reviewed literature. However, the compound has been characterized in a cell-based assay that measures the functional consequence of JAK inhibition.

Jak-IN-26 inhibits the interferon-alpha 2B (IFN- α 2B)-induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in Jurkat cells, a human T lymphocyte cell

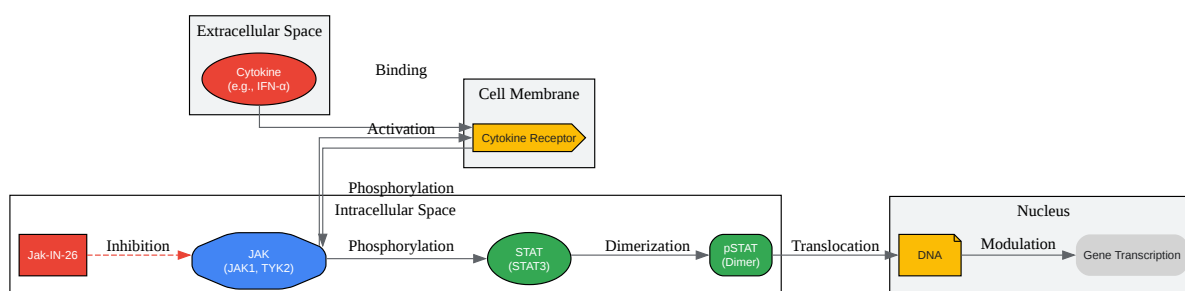
line.[4] This assay provides a functional readout of the compound's activity on the JAK-STAT pathway, as IFN- α signaling is dependent on the activity of JAK1 and TYK2.

| Assay Type | Target Pathway | Cell Line | Parameter Measured | IC50 |
|-------------------|--|-----------|-------------------------------------|--------------------|
| Cell-Based Assay | IFN- α 2B-induced STAT3 Phosphorylation | Jurkat | Inhibition of STAT3 Phosphorylation | 17.2 nM[4] |
| Biochemical Assay | JAK1 Kinase Activity | - | Direct Enzyme Inhibition | Data not available |
| Biochemical Assay | JAK2 Kinase Activity | - | Direct Enzyme Inhibition | Data not available |
| Biochemical Assay | JAK3 Kinase Activity | - | Direct Enzyme Inhibition | Data not available |
| Biochemical Assay | TYK2 Kinase Activity | - | Direct Enzyme Inhibition | Data not available |

Table 1: Quantitative Data for **Jak-IN-26** Inhibitory Activity

Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. The binding of a ligand, such as a cytokine, to its receptor on the cell surface leads to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and cell proliferation.[1][5]



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Figure 1: JAK-STAT Signaling Pathway Inhibition by **Jak-IN-26**.

Experimental Protocols

IFN-α2B-Induced STAT3 Phosphorylation Assay in Jurkat Cells

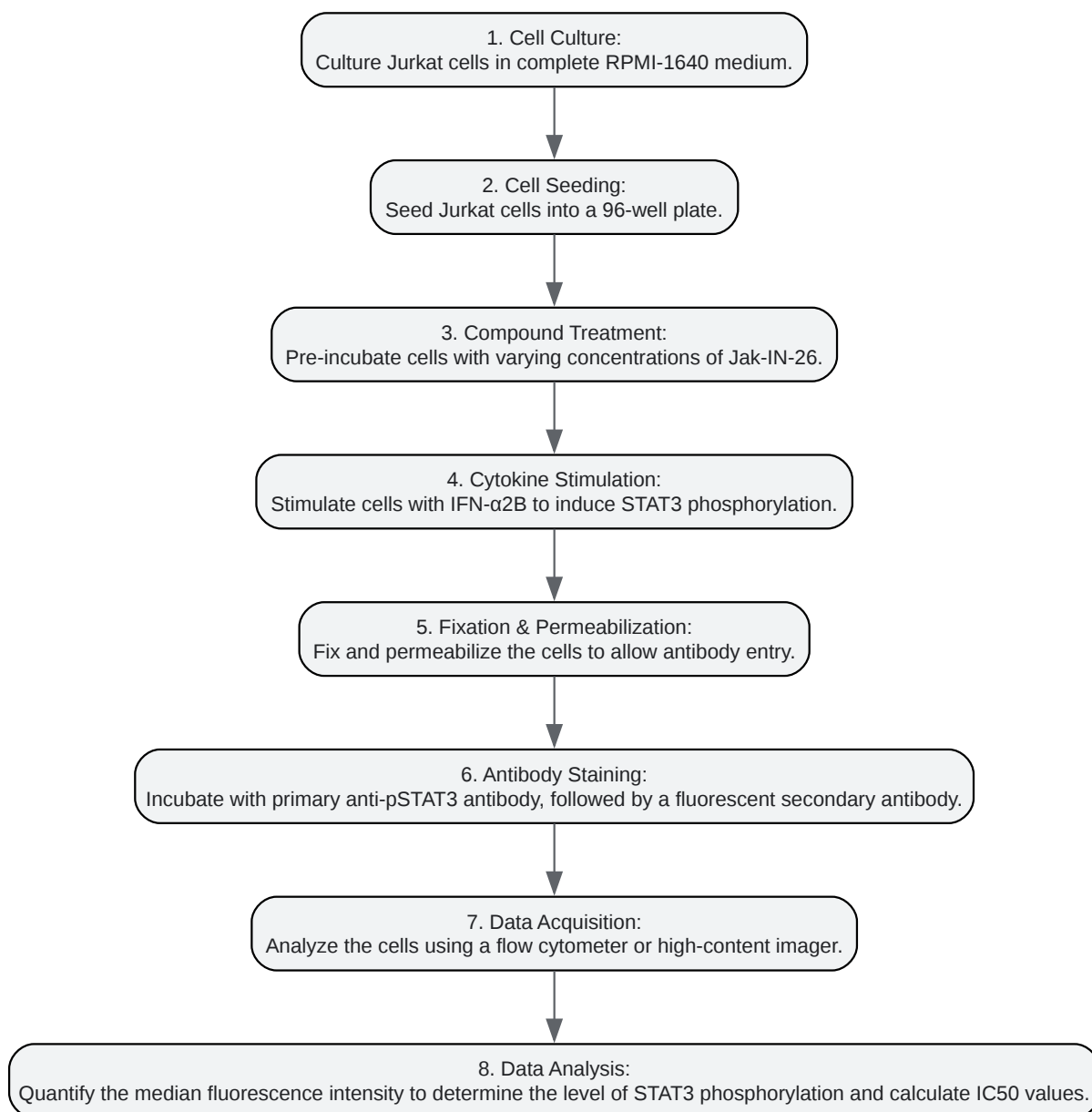
This cell-based assay is designed to measure the inhibitory effect of a compound on the JAK-STAT signaling pathway by quantifying the phosphorylation of STAT3 in response to cytokine stimulation.

I. Materials and Reagents:

- Jurkat cells (human T lymphocyte cell line)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Recombinant Human Interferon-alpha 2B (IFN-α2B)

- **Jak-IN-26** (or other test compounds) dissolved in DMSO
- Phosphate Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 90% methanol)
- Primary antibody: Rabbit anti-phospho-STAT3 (Tyr705)
- Secondary antibody: Fluorescently labeled anti-rabbit IgG
- Flow cytometer or high-content imaging system

II. Experimental Workflow:



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Figure 2: Workflow for the IFN-α2B-Induced STAT3 Phosphorylation Assay.

III. Detailed Procedure:

- Cell Culture: Maintain Jurkat cells in suspension culture in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Plate Jurkat cells in a 96-well U-bottom plate at a density of 1-2 x 10⁵ cells per well.
- Compound Incubation: Prepare serial dilutions of **Jak-IN-26** in culture medium. Add the compound dilutions to the cells and pre-incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.
- Cytokine Stimulation: Add IFN-α2B to the wells to a final concentration known to induce a robust STAT3 phosphorylation signal (e.g., 100 ng/mL). Incubate for 15-30 minutes at 37°C.
- Fixation: Centrifuge the plate, discard the supernatant, and resuspend the cells in fixation buffer. Incubate for 10-15 minutes at room temperature.
- Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend in ice-cold permeabilization buffer. Incubate on ice for 30 minutes.
- Antibody Staining:
 - Wash the cells with PBS containing 1% BSA.
 - Incubate with the primary anti-phospho-STAT3 antibody for 1 hour at room temperature.
 - Wash the cells.
 - Incubate with the fluorescently labeled secondary antibody for 30-60 minutes at room temperature, protected from light.
- Data Acquisition: Wash the cells and resuspend in PBS. Analyze the fluorescence intensity of individual cells using a flow cytometer.
- Data Analysis: The median fluorescence intensity (MFI) of the phospho-STAT3 signal is determined for each treatment condition. The percentage of inhibition is calculated relative to the stimulated control (DMSO treated). The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.

Conclusion

Jak-IN-26 is a potent, orally active inhibitor of the JAK-STAT signaling pathway, as demonstrated by its ability to block IFN- α 2B-induced STAT3 phosphorylation in Jurkat cells with a nanomolar IC₅₀. While its specific selectivity profile against the individual JAK family members remains to be fully disclosed in the public domain, its demonstrated cellular activity highlights its potential as a valuable research tool and a lead compound for the development of therapeutics targeting JAK-mediated diseases. The provided experimental protocols offer a framework for the further investigation and characterization of this and other JAK inhibitors.

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